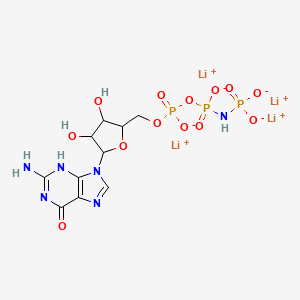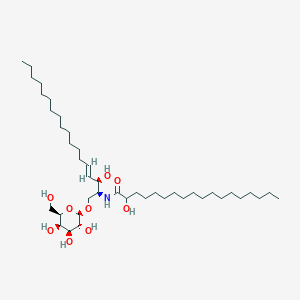
Cerebrine
Übersicht
Beschreibung
Galactosylceramides (hydroxy) are a type of glycosphingolipid, which are essential components of cell membranes, particularly in the nervous system. These compounds consist of a ceramide backbone linked to a galactose molecule. They play a crucial role in maintaining the structure and function of myelin sheaths in nerve cells .
Wissenschaftliche Forschungsanwendungen
Galactosylceramides (hydroxy) have a wide range of applications in scientific research:
Chemistry: They are used as model compounds to study glycosylation reactions and the synthesis of complex lipids.
Medicine: Galactosylceramides (hydroxy) have immunostimulatory properties and are used as adjuvants in vaccine development.
Industry: In the cosmetic industry, these compounds are used in formulations to enhance skin barrier function and hydration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of galactosylceramides (hydroxy) typically involves the glycosylation of ceramide with a galactose donor. One efficient method uses a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor to achieve α-selective glycosylation . The reaction conditions often involve the use of benzyl (Bn) protecting groups, which can be selectively removed under basic conditions without affecting other functional groups .
Industrial Production Methods: Industrial production of galactosylceramides (hydroxy) can be achieved through microbial fermentation. Certain species of Bacteroides, a prominent member of the human gut microbiota, are known to produce these compounds . Genetic engineering techniques can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Galactosylceramides (hydroxy) undergo various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.
Reduction: Reduction reactions can alter the hydroxyl groups on the galactose moiety.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions include modified galactosylceramides with altered biological activities. For example, oxidation can produce ceramide phosphorylethanolamine, a sphingolipid involved in signaling pathways .
Wirkmechanismus
The mechanism of action of galactosylceramides (hydroxy) involves their interaction with natural killer T (NKT) cells. These compounds bind to the CD1d molecule on the surface of antigen-presenting cells, forming a complex that activates NKT cells . This activation leads to the release of cytokines, which modulate the immune response and enhance the body’s ability to fight infections and tumors .
Similar Compounds:
Glucosylceramide: Another glycosphingolipid with a glucose molecule instead of galactose.
Sulfatide: A sulfated derivative of galactosylceramide, involved in cell signaling and myelin stability.
Lactosylceramide: Contains a lactose moiety and plays a role in cell adhesion and signal transduction.
Uniqueness: Galactosylceramides (hydroxy) are unique due to their specific role in the nervous system and their ability to activate NKT cells. This makes them valuable in both neurological research and immunotherapy .
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDPKGSAWAOCRS-ICRBDMRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol](/img/structure/B8101460.png)
![2-[[6-(3-Amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B8101461.png)
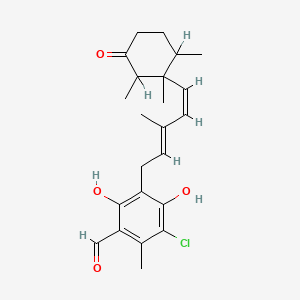
![(1R,2E,7R,8E,10R,12R,13S,17R)-7-[(2R,4R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-17-hydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-2,10,12,20-tetramethyl-14,21-dioxabicyclo[15.3.1]henicosa-2,8,19-trien-15-one](/img/structure/B8101485.png)
![6-[Dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide](/img/structure/B8101490.png)
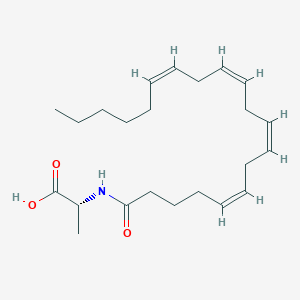

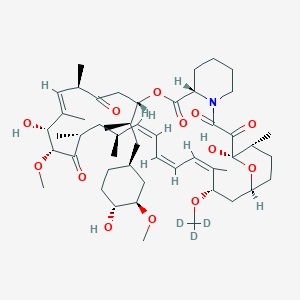
![16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-8,15-dione](/img/structure/B8101527.png)
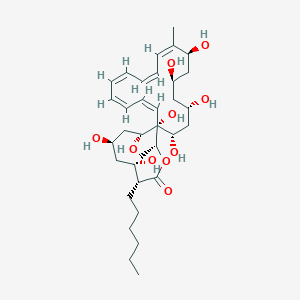
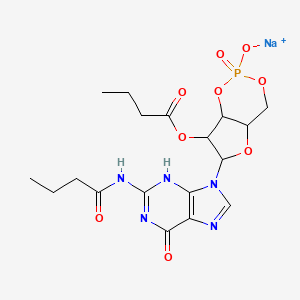
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101555.png)

